4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)morpholine
CAS No.: 1402172-49-9
Cat. No.: VC3051680
Molecular Formula: C13H21BN2O3S
Molecular Weight: 296.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1402172-49-9 |
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Molecular Formula | C13H21BN2O3S |
Molecular Weight | 296.2 g/mol |
IUPAC Name | 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine |
Standard InChI | InChI=1S/C13H21BN2O3S/c1-12(2)13(3,4)19-14(18-12)10-9-15-11(20-10)16-5-7-17-8-6-16/h9H,5-8H2,1-4H3 |
Standard InChI Key | ICKDPGSQUZOIIU-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N3CCOCC3 |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N3CCOCC3 |
Introduction
Chemical Structure and Properties
Structural Composition
The compound 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)morpholine features three key structural components:
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A thiazole heterocycle: A five-membered aromatic ring containing nitrogen and sulfur atoms
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A morpholine group: A six-membered heterocycle with an oxygen and nitrogen atom
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A pinacol boronate group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety
The most closely related compound found in chemical databases is 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine, which differs only in the position of the boronate group on the thiazole ring (4-position instead of 5-position) . This positional isomer has a CAS number of 1186115-52-5 and molecular formula C13H21BN2O3S, with a molecular weight of 296.19 g/mol.
Property | Predicted Value | Basis for Prediction |
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Molecular Formula | C13H21BN2O3S | Based on structural analysis |
Molecular Weight | 296.19 g/mol | Calculated from molecular formula |
Physical State | Solid at room temperature | Common for similar boron-containing heterocycles |
Solubility | Likely soluble in organic solvents (DCM, THF); limited water solubility | Based on similar thiazole-boronate compounds |
Stability | Potentially sensitive to moisture due to the boronate group | Common characteristic of pinacol boronates |
Structural Features of Significance
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (pinacol boronate) is a key structural feature that distinguishes this compound. This moiety has distinctive geometric parameters as observed in similar compounds. For instance, in related structures, the bond angles in the five-membered 1,3,2-dioxaborolane ring are typically smaller than expected due to ring constraints, with B1—O1—C1 and B1—O2—C2 angles of approximately 105.85(8)° and 106.20(8)°, respectively .
The thiazole ring's planarity combined with the morpholine's chair conformation creates a unique three-dimensional arrangement. In analogous structures, the morpholine ring typically adopts a chair conformation, while the five-membered 1,3,2-dioxaborolane ring often shows a twisted conformation at the carbon atoms .
Synthetic Routes and Preparation
Key Intermediate Compounds
The synthesis likely involves several key intermediates:
Analytical Characterization
Spectroscopic Analysis
The spectroscopic properties of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)morpholine would likely include distinctive signals. Based on related compounds, the following spectroscopic features can be anticipated:
NMR Spectroscopy:
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¹H NMR would show characteristic signals for:
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The methyl groups of the pinacol moiety (typically ~1.2-1.3 ppm)
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The morpholine ring protons (~3.5-3.8 ppm)
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The single thiazole ring proton at the 4-position
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¹¹B NMR would display a characteristic signal for the boron atom in the dioxaborolane ring
Mass Spectrometry:
Expected molecular ion peak at m/z 296 corresponding to the molecular weight, with fragmentation patterns featuring loss of the morpholine group or cleavage of the boronate ester.
Biological and Chemical Applications
Comparative Analysis with Related Compounds
Several structurally related compounds provide context for understanding the properties and potential applications of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiazol-2-YL)morpholine:
Structure-Activity Considerations
Electronic and Steric Effects
The position of the boronate group on the thiazole ring (5-position versus 4-position) significantly impacts the electronic distribution within the molecule. The 5-position substitution pattern would likely result in:
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Different reactivity profiles in coupling reactions
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Altered hydrogen bonding capabilities
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Modified interaction with potential biological targets
The steric environment around the boronate group differs between the 4- and 5-substituted variants, potentially affecting the accessibility of the boron atom for reactions or interactions.
Comparison with Related Morpholine Derivatives
The morpholine ring is a privileged structure in medicinal chemistry. Simple derivatives like 2,2,6,6-tetramethylmorpholine (C8H17NO) demonstrate the versatility of this scaffold . The incorporation of both morpholine and thiazole moieties creates a hybrid structure with potential for enhanced bioactivity or specialized chemical functions.
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